molecular formula C6H5Cl2NO2 B15249746 3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one

3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B15249746
M. Wt: 194.01 g/mol
InChI Key: NRIBQVWPMRUNJD-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of two chlorine atoms at positions 3 and 5, a hydroxymethyl group at position 6, and a ketone group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the chlorination of 6-(hydroxymethyl)pyridin-2(1H)-one using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 3,5-Dichloro-6-(carboxymethyl)pyridin-2(1H)-one.

    Reduction: 3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-ol.

    Substitution: 3,5-Dimethoxy-6-(hydroxymethyl)pyridin-2(1H)-one.

Scientific Research Applications

3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional group versatility.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the hydroxymethyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H5Cl2NO2

Molecular Weight

194.01 g/mol

IUPAC Name

3,5-dichloro-6-(hydroxymethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H5Cl2NO2/c7-3-1-4(8)6(11)9-5(3)2-10/h1,10H,2H2,(H,9,11)

InChI Key

NRIBQVWPMRUNJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)CO)Cl

Origin of Product

United States

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